molecular formula C14H12BrNO3 B14193941 N-(3-Bromophenyl)-2-hydroxy-4-methoxybenzamide CAS No. 878140-24-0

N-(3-Bromophenyl)-2-hydroxy-4-methoxybenzamide

Cat. No.: B14193941
CAS No.: 878140-24-0
M. Wt: 322.15 g/mol
InChI Key: UMOPSWPOZOGOJP-UHFFFAOYSA-N
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Description

N-(3-Bromophenyl)-2-hydroxy-4-methoxybenzamide: is an organic compound that belongs to the class of benzamides It is characterized by the presence of a bromine atom attached to the phenyl ring, a hydroxyl group, and a methoxy group on the benzamide structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(3-Bromophenyl)-2-hydroxy-4-methoxybenzamide can be achieved through several synthetic routes. One common method involves the reaction of 3-bromoaniline with 2-hydroxy-4-methoxybenzoic acid in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is typically carried out in an organic solvent such as dichloromethane at room temperature. The resulting product is then purified by recrystallization or column chromatography.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) ensures high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: N-(3-Bromophenyl)-2-hydroxy-4-methoxybenzamide undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents such as lithium aluminum hydride.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions. For example, the reaction with sodium methoxide can replace the bromine atom with a methoxy group.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed:

    Oxidation: Formation of N-(3-Bromophenyl)-2-oxo-4-methoxybenzamide.

    Reduction: Formation of N-(3-Hydroxyphenyl)-2-hydroxy-4-methoxybenzamide.

    Substitution: Formation of N-(3-Methoxyphenyl)-2-hydroxy-4-methoxybenzamide.

Scientific Research Applications

Chemistry: N-(3-Bromophenyl)-2-hydroxy-4-methoxybenzamide is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex molecules and can be used in the development of new materials with specific properties.

Biology: In biological research, this compound is studied for its potential as a bioactive molecule. It may exhibit antimicrobial, antifungal, or anticancer properties, making it a candidate for drug development.

Medicine: this compound is investigated for its potential therapeutic applications. It may act as an inhibitor of specific enzymes or receptors, contributing to the treatment of various diseases.

Industry: In the industrial sector, this compound can be used in the production of specialty chemicals, dyes, and polymers. Its unique chemical structure allows for the development of materials with desired physical and chemical properties.

Mechanism of Action

The mechanism of action of N-(3-Bromophenyl)-2-hydroxy-4-methoxybenzamide involves its interaction with specific molecular targets. For instance, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The presence of the bromine atom and the hydroxyl group may enhance its binding affinity and specificity towards the target enzyme.

Comparison with Similar Compounds

  • N-(3-Fluorophenyl)-2-hydroxy-4-methoxybenzamide
  • N-(3-Chlorophenyl)-2-hydroxy-4-methoxybenzamide
  • N-(3-Iodophenyl)-2-hydroxy-4-methoxybenzamide

Comparison: N-(3-Bromophenyl)-2-hydroxy-4-methoxybenzamide is unique due to the presence of the bromine atom, which imparts distinct chemical and physical properties compared to its fluorine, chlorine, and iodine analogs. The bromine atom’s size and electronegativity influence the compound’s reactivity, binding affinity, and overall stability. This uniqueness makes it a valuable compound for specific applications in research and industry.

Properties

CAS No.

878140-24-0

Molecular Formula

C14H12BrNO3

Molecular Weight

322.15 g/mol

IUPAC Name

N-(3-bromophenyl)-2-hydroxy-4-methoxybenzamide

InChI

InChI=1S/C14H12BrNO3/c1-19-11-5-6-12(13(17)8-11)14(18)16-10-4-2-3-9(15)7-10/h2-8,17H,1H3,(H,16,18)

InChI Key

UMOPSWPOZOGOJP-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)C(=O)NC2=CC(=CC=C2)Br)O

Origin of Product

United States

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